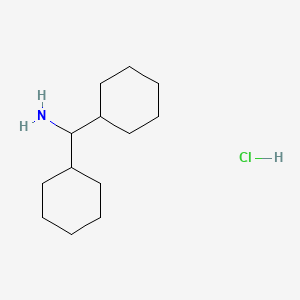
Dicyclohexylmethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexylmethanamine hydrochloride is a chemical compound with the molecular formula C13H25N·HCl. It is a hydrochloride salt of dicyclohexylmethanamine, which is known for its potential anesthetic properties and its role in improving protein processing . This compound is used in various scientific research applications, particularly in the fields of chemistry and medicine.
作用機序
Target of Action
It’s worth noting that dicyclomine, a compound with a similar structure, acts as an antagonist on muscarinic m1, m3, and m2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . These receptors and molecules play crucial roles in various physiological processes, including smooth muscle contraction and inflammatory responses .
Mode of Action
For instance, Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors and partially through antagonism of bradykinin and histamine . This results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It’s plausible that, like dicyclomine, it may influence pathways involving muscarinic receptors, histamine, and bradykinin . These pathways play significant roles in various physiological processes, including smooth muscle contraction, inflammation, and pain sensation .
Result of Action
Based on the action of similar compounds, it may lead to relaxation of smooth muscles and reduction in spasms
準備方法
Synthetic Routes and Reaction Conditions
Dicyclohexylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of dicyclohexylmethanamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions, with the temperature maintained at room temperature to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to achieve the desired level of purity, which is typically around 95% .
化学反応の分析
Types of Reactions
Dicyclohexylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce amine alcohols or other reduced forms.
科学的研究の応用
Dicyclohexylmethanamine hydrochloride has a wide range of applications in scientific research:
Industry: this compound is used in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Dicyclohexylmethanamine hydrochloride can be compared with other similar compounds, such as N,N-dicyclohexylmethylamine. While both compounds share structural similarities, this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability . Other similar compounds include dicyclohexylamine and its derivatives, which have different applications and properties.
List of Similar Compounds
- N,N-Dicyclohexylmethylamine
- Dicyclohexylamine
- Dicyclohexylamine derivatives
特性
IUPAC Name |
dicyclohexylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-13H,1-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPGXMRDHPCLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
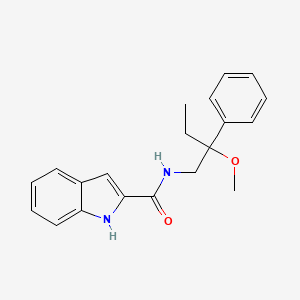
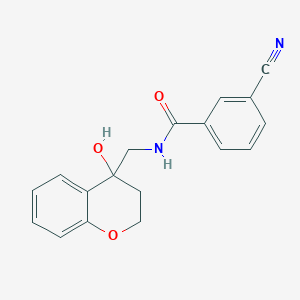
![N-([1,1'-biphenyl]-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2858799.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858801.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858805.png)
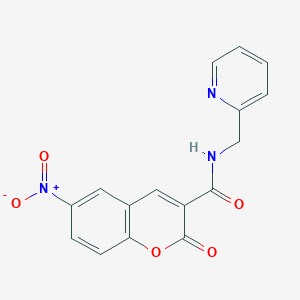
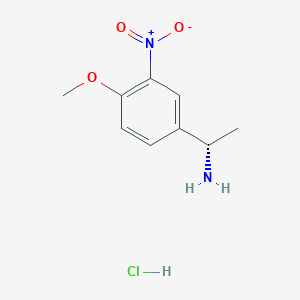
![N-(3,4-dimethoxyphenethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2858809.png)

![1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2858811.png)

![1-[3-(Difluoromethyl)phenyl]propan-1-one](/img/structure/B2858813.png)
![1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one](/img/structure/B2858816.png)

